molecular formula C10H14N2O B12114161 N-(4-ethylphenyl)glycinamide

N-(4-ethylphenyl)glycinamide

Cat. No.: B12114161
M. Wt: 178.23 g/mol
InChI Key: HIOFJEANMHBSRH-UHFFFAOYSA-N
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Description

2-Amino-N-(4-ethyl-phenyl)-acetamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-ethyl-phenyl)-acetamide typically involves the reaction of 4-ethyl-aniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for 2-Amino-N-(4-ethyl-phenyl)-acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-ethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Amino-N-(4-ethyl-phenyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-ethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-methyl-phenyl)-acetamide
  • 2-Amino-N-(4-chloro-phenyl)-acetamide
  • 2-Amino-N-(4-bromo-phenyl)-acetamide

Uniqueness

2-Amino-N-(4-ethyl-phenyl)-acetamide is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on proteins.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

HIOFJEANMHBSRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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